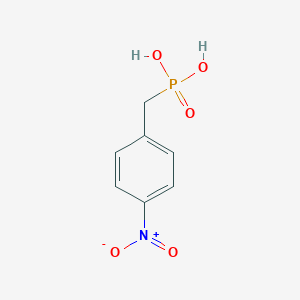

(4-Nitro-benzyl)-phosphonic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-nitrophenyl)methylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8NO5P/c9-8(10)7-3-1-6(2-4-7)5-14(11,12)13/h1-4H,5H2,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZNXRFYRXBFQMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CP(=O)(O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20409218 | |

| Record name | (4-Nitro-benzyl)-phosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20409218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1205-62-5 | |

| Record name | (4-Nitro-benzyl)-phosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20409218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1205-62-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of (4-Nitro-benzyl)-phosphonic Acid via Michaelis-Arbuzov Reaction: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (4-Nitro-benzyl)-phosphonic acid, a valuable building block in medicinal chemistry and materials science. The synthesis is primarily achieved through a two-step process commencing with the Michaelis-Arbuzov reaction to form a phosphonate ester intermediate, which is subsequently hydrolyzed to the desired phosphonic acid. This document outlines detailed experimental protocols, presents key quantitative data in a structured format, and includes visualizations of the reaction pathway and experimental workflow.

Synthetic Pathway Overview

The synthesis of this compound proceeds via two sequential reactions:

-

Michaelis-Arbuzov Reaction: 4-Nitrobenzyl bromide is reacted with triethyl phosphite to yield diethyl (4-nitrobenzyl)phosphonate. This reaction forms the crucial carbon-phosphorus bond.[1]

-

Acid Hydrolysis: The resulting diethyl (4-nitrobenzyl)phosphonate is hydrolyzed under acidic conditions, typically with concentrated hydrochloric acid, to cleave the ethyl ester groups and afford the final this compound.[2]

The overall synthetic scheme is presented below.

Caption: Overall synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of Diethyl (4-nitrobenzyl)phosphonate

This protocol is adapted from a general procedure for the Michaelis-Arbuzov reaction of substituted benzyl bromides.

Materials:

-

4-Nitrobenzyl bromide

-

Triethyl phosphite

-

Anhydrous toluene (optional, can be performed neat)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-nitrobenzyl bromide (1.0 eq).

-

Add an excess of triethyl phosphite (1.5 - 2.0 eq). The reaction can be performed neat or in a high-boiling solvent like toluene.

-

Heat the reaction mixture to reflux (typically 120-160°C if neat, or the boiling point of the solvent) and maintain for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

If performed neat, the excess triethyl phosphite can be removed by distillation under reduced pressure.

-

The crude product is then purified by vacuum distillation or column chromatography on silica gel to afford diethyl (4-nitrobenzyl)phosphonate as a light yellow to brown clear liquid.

Step 2: Synthesis of this compound

This protocol is a standard procedure for the hydrolysis of phosphonate esters.[2]

Materials:

-

Diethyl (4-nitrobenzyl)phosphonate

-

Concentrated hydrochloric acid (35-37%)

-

Water

-

Toluene (for azeotropic removal of water)

Procedure:

-

In a round-bottom flask, place diethyl (4-nitrobenzyl)phosphonate (1.0 eq).

-

Add a mixture of concentrated hydrochloric acid and water (a common ratio is 1:1 by volume).

-

Heat the mixture to reflux and maintain for 4-12 hours. The progress of the hydrolysis can be monitored by ³¹P NMR spectroscopy.

-

After completion, the reaction mixture is cooled to room temperature.

-

The excess hydrochloric acid and water are removed by distillation under reduced pressure.

-

To remove residual water, toluene can be added and evaporated under reduced pressure (azeotropic distillation).

-

The resulting solid is this compound, which can be further purified by recrystallization if necessary.

Data Presentation

Reactant and Product Properties

| Compound | Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |

| 4-Nitrobenzyl bromide | C₇H₆BrNO₂ | 216.03 | Yellowish crystalline solid | 98-100 |

| Triethyl phosphite | C₆H₁₅O₃P | 166.16 | Colorless liquid | -112 |

| Diethyl (4-nitrobenzyl)phosphonate | C₁₁H₁₆NO₅P | 273.22 | Light yellow to brown clear liquid | N/A |

| This compound | C₇H₈NO₅P | 217.12 | Solid | 222-228 |

Reaction Conditions and Yields

| Reaction Step | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Michaelis-Arbuzov | 4-Nitrobenzyl bromide, Triethyl phosphite | Neat or Toluene | 120-160 | 2-4 | Up to 90% |

| Acid Hydrolysis | Diethyl (4-nitrobenzyl)phosphonate, Conc. HCl | Water | Reflux | 4-12 | Typically high |

Spectroscopic Data

| Compound | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) | ³¹P NMR (δ ppm) |

| Diethyl (4-nitrobenzyl)phosphonate | 8.21-8.24 (m, 2H), 7.57-7.60 (m, 2H), 4.25-4.32 (m, 4H), 3.09 (d, J = 2.3 Hz, 2H), 2.14-2.18 (m, 6H)[3] | 149.02, 137.51 (d, J = 4.9 Hz), 129.38 (d, J = 3.6 Hz), 122.68 (d, J = 3.9 Hz), 60.19 (d, J = 5.1 Hz), 33.27 (d, J = 48.3 Hz), 16.64 (d, J = 4.7 Hz)[3] | 26.65[3] |

| This compound | Aromatic protons typically appear as a complex set of multiplets in the downfield region (δ 7.5-8.5 ppm). The methylene protons adjacent to the phosphorus atom appear as a doublet. | - | Data available in spectral databases.[2] |

Experimental Workflow and Logic

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

References

Spectroscopic Characterization of (4-Nitro-benzyl)-phosphonic acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of (4-Nitro-benzyl)-phosphonic acid, a compound of interest in various fields of chemical and materials science.[1] The document outlines the key spectroscopic techniques used to elucidate its structure and purity, presenting available data in a structured format and detailing the experimental protocols for analysis.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its diethyl ester precursor, diethyl (4-nitrobenzyl)phosphonate. The data for the diethyl ester provides a close approximation for the chemical shifts of the benzyl moiety in the final phosphonic acid product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound in solution.[1] By analyzing the spectra of ¹H, ¹³C, and ³¹P nuclei, a detailed map of the molecule's framework can be constructed.

Table 1: ¹H, ¹³C, and ³¹P NMR Spectroscopic Data for Diethyl (4-nitrobenzyl)phosphonate [2]

| Nucleus | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Assignment |

| ¹H | 8.21-8.24 | m | - | 2H, Ar-H |

| 7.57-7.60 | m | - | 2H, Ar-H | |

| 4.05-4.15 | m | - | 4H, -O-CH ₂-CH₃ | |

| 1.25 | t | 7.1 | 6H, -O-CH₂-CH ₃ | |

| 3.35 | d | 22.0 | 2H, Ar-CH ₂-P | |

| ¹³C | 149.02 | s | - | 1C, C -NO₂ |

| 137.51 | d | 4.9 | 1C, Ar-C | |

| 129.38 | d | 3.6 | 2C, Ar-C H | |

| 122.68 | d | 3.9 | 2C, Ar-C H | |

| 60.19 | d | 5.1 | 2C, -O-C H₂-CH₃ | |

| 33.27 | d | 48.3 | 1C, Ar-C H₂-P | |

| 16.64 | d | 4.7 | 2C, -O-CH₂-C H₃ | |

| ³¹P | 26.65 | s | - | 1P, P |

Note: Data is for diethyl (4-nitrobenzyl)phosphonate in CDCl₃. Chemical shifts for the benzyl protons and carbons in this compound are expected to be similar.

Vibrational Spectroscopy (Infrared - IR)

Infrared (IR) spectroscopy is utilized to identify the functional groups present in this compound by probing their characteristic vibrational modes.

Table 2: Characteristic Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-2500 | Broad | O-H stretch (from P-OH) |

| ~1600, ~1450 | Medium-Strong | C=C aromatic ring stretch |

| ~1520, ~1345 | Strong | N-O asymmetric and symmetric stretch (NO₂) |

| ~1250-1150 | Strong | P=O stretch |

| ~1050-950 | Strong | P-O stretch |

Note: These are typical ranges for the functional groups present. Specific peak positions may vary based on the physical state of the sample and intermolecular interactions.

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and elemental composition of a compound, as well as structural details through fragmentation analysis. Electrospray ionization (ESI) is a suitable soft ionization technique for polar molecules like phosphonic acids.

Table 3: Predicted Mass Spectrometry Data for this compound [3]

| Adduct | Calculated m/z |

| [M+H]⁺ | 218.02128 |

| [M+Na]⁺ | 240.00322 |

| [M-H]⁻ | 216.00672 |

| [M+NH₄]⁺ | 235.04782 |

| [M+K]⁺ | 255.97716 |

Note: Fragmentation in the mass spectrometer would likely involve the loss of the nitro group (NO₂) and cleavage of the P-C bond.[4]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The nitroaromatic system in this compound is expected to show characteristic absorption in the UV region.

Table 4: Expected UV-Visible Absorption Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε) | Assignment |

| Methanol/Water | ~270-280 | - | π → π* transition of the nitroaromatic chromophore |

Note: The exact λmax and molar absorptivity can be influenced by the solvent and pH.

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H, ¹³C, and ³¹P NMR spectra to confirm the chemical structure of this compound.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in a standard 5 mm NMR tube. The choice of solvent is critical due to the compound's polarity.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: spectral width of 16 ppm, 32k data points, relaxation delay of 1-2 seconds, and 16-64 scans for good signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: spectral width of 250 ppm, 64k data points, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

Reference the spectrum to the solvent peak.

-

-

³¹P NMR Acquisition:

-

Acquire a proton-decoupled ³¹P NMR spectrum.

-

Typical parameters: wide spectral width to encompass the expected chemical shift, relaxation delay of 2-5 seconds.

-

Use an external standard of 85% H₃PO₄ for referencing the chemical shifts.[5]

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups in this compound.

Methodology:

-

Sample Preparation:

-

Solid State (KBr pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Place the sample in the spectrometer and record the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and study the fragmentation pattern of this compound.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µM) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. A small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be added to promote ionization.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Acquire mass spectra in both positive and negative ion modes to observe the protonated [M+H]⁺ and deprotonated [M-H]⁻ ions, respectively.

-

For fragmentation studies, perform tandem mass spectrometry (MS/MS) by selecting the precursor ion of interest and subjecting it to collision-induced dissociation (CID).

-

UV-Visible (UV-Vis) Spectroscopy

Objective: To determine the absorption maximum of the nitroaromatic chromophore.

Methodology:

-

Sample Preparation: Prepare a stock solution of this compound in a UV-transparent solvent (e.g., methanol or water). Prepare a series of dilutions to find a concentration that gives an absorbance reading within the linear range of the instrument (typically 0.1-1.0).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Fill a cuvette with the pure solvent to be used as a blank.

-

Fill a matched cuvette with the sample solution.

-

Scan a range of wavelengths (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λmax).

-

Experimental and Logical Workflow Visualization

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.

Caption: Workflow for Spectroscopic Characterization.

References

- 1. This compound | 1205-62-5 | Benchchem [benchchem.com]

- 2. rsc.org [rsc.org]

- 3. PubChemLite - this compound (C7H8NO5P) [pubchemlite.lcsb.uni.lu]

- 4. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

Spectroscopic and Structural Elucidation of (4-Nitro-benzyl)-phosphonic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Nitro-benzyl)-phosphonic acid is a functionalized organophosphorus compound of significant interest in various chemical and biomedical research areas. Its structural features, combining a substituted aromatic ring with a phosphonic acid moiety, make it a versatile building block for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. Accurate structural characterization is paramount for understanding its reactivity and potential interactions. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable tool for the unambiguous determination of the chemical structure of such molecules in solution. This technical guide provides an in-depth overview of the ¹H and ¹³C NMR data for a closely related derivative, diethyl (4-nitrobenzyl)phosphonate, and outlines the experimental protocols for acquiring such data.

Data Presentation

The following tables summarize the quantitative ¹H and ¹³C NMR data for diethyl (4-nitrobenzyl)phosphonate.

Table 1: ¹H NMR Data for Diethyl (4-nitrobenzyl)phosphonate

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 8.24 - 8.21 | m | 2H | Ar-H (ortho to NO₂) | |

| 7.60 - 7.57 | m | 2H | Ar-H (meta to NO₂) | |

| 4.32 - 4.25 | m | 4H | -O-CH ₂-CH₃ | |

| 3.09 | d | 2.3 | 2H | Ar-CH ₂-P |

| 2.18 - 2.14 | m | 6H | -O-CH₂-CH ₃ |

Solvent: CDCl₃, Spectrometer Frequency: 250 MHz

Table 2: ¹³C NMR Data for Diethyl (4-nitrobenzyl)phosphonate[1]

| Chemical Shift (δ) ppm | Assignment |

| 147.11 | C -NO₂ |

| 137.46 (d, J = 4.3 Hz) | Ar-C (ipso to CH₂P) |

| 131.54 (d, J = 4.3 Hz) | Ar-C H (meta to NO₂) |

| 123.77 (d, J = 3.1 Hz) | Ar-C H (ortho to NO₂) |

| 72.44 (d, J = 3.7 Hz) | -O-C H₂-CH₃ |

| 32.99 (d, J = 17.9 Hz) | Ar-C H₂-P |

| 23.70 (d, J = 9.9 Hz) | -O-CH₂-C H₃ |

Solvent: CDCl₃, Spectrometer Frequency: 62 MHz[1]

Experimental Protocols

The following is a general protocol for acquiring ¹H and ¹³C NMR spectra for benzylphosphonate compounds, based on common laboratory practices.[1]

1. Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample of diethyl (4-nitrobenzyl)phosphonate.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; vortex the tube gently if necessary.

2. NMR Spectrometer Setup:

-

The data presented was acquired on a Bruker Avance DPX-250 spectrometer.[1]

-

For ¹H NMR, the spectrometer operates at a frequency of 250 MHz.

-

For ¹³C NMR, the spectrometer operates at a frequency of 62 MHz.[1]

3. ¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans (NS): Typically 16 to 64 scans for a sample of this concentration to achieve a good signal-to-noise ratio.

-

Relaxation Delay (D1): 1-2 seconds.

-

Acquisition Time (AQ): 2-4 seconds.

-

Spectral Width (SW): A range of approximately -2 to 12 ppm is typically sufficient for this type of compound.

-

Referencing: The chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm).

4. ¹³C NMR Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

-

Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans is required, typically ranging from 1024 to 4096 scans or more, depending on the sample concentration and desired signal-to-noise ratio.

-

Relaxation Delay (D1): 2 seconds.

-

Acquisition Time (AQ): 1-2 seconds.

-

Spectral Width (SW): A range of approximately 0 to 200 ppm.

-

Referencing: The chemical shifts are referenced to the solvent peak of CDCl₃ (δ = 77.16 ppm).

5. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Perform baseline correction.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Calibrate the chemical shift scale using the appropriate solvent reference peak.

Mandatory Visualization

The following diagram illustrates the logical relationship between the structural components of diethyl (4-nitrobenzyl)phosphonate and their corresponding NMR signals.

Caption: Correlation of molecular fragments to their respective ¹H and ¹³C NMR signals.

References

An In-depth Technical Guide to the ³¹P NMR Chemical Shift of (4-Nitro-benzyl)-phosphonic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ³¹P Nuclear Magnetic Resonance (NMR) characteristics of (4-Nitro-benzyl)-phosphonic acid and its derivatives. Due to the limited availability of direct experimental data for the free acid, this document focuses on the well-documented diethyl ester, diethyl (4-nitrobenzyl)phosphonate, to illustrate the key factors influencing the ³¹P chemical shift. Furthermore, this guide details the critical role of experimental conditions, particularly pH and solvent, in determining the chemical shift of phosphonic acids.

Executive Summary

Data Presentation: ³¹P NMR Chemical Shifts of Diethyl Benzylphosphonates

The following table summarizes the ³¹P NMR chemical shifts for a series of para-substituted diethyl benzylphosphonates. This data illustrates the influence of substituents on the electronic environment of the phosphorus nucleus.

| Compound Name | Substituent (Para) | ³¹P Chemical Shift (δ, ppm) | Solvent |

| Diethyl benzylphosphonate | -H | 25.93 | CDCl₃ |

| Diethyl (4-methoxybenzyl)phosphonate | -OCH₃ | 26.32 | CDCl₃ |

| Diethyl (4-nitrobenzyl)phosphonate | -NO₂ | 26.65 [1] | CDCl₃ |

Factors Influencing the ³¹P NMR Chemical Shift

The chemical shift of the phosphorus nucleus in benzylphosphonic acids and their esters is influenced by several factors:

-

Electronic Effects of Substituents: The electron density at the phosphorus atom is modulated by the electronic nature of the substituents on the benzene ring. Electron-withdrawing groups, such as the nitro group (-NO₂), tend to deshield the phosphorus nucleus, leading to a downfield shift (higher ppm value). Conversely, electron-donating groups would be expected to cause an upfield shift. The data in the table above supports this trend, with the nitro-substituted compound appearing at the highest chemical shift.

-

Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can influence the chemical shift. For phosphonic acids, protic solvents can engage in hydrogen bonding with the P=O and P-OH groups, altering the electronic environment of the phosphorus atom.

-

pH and Protonation State: This is the most critical factor for phosphonic acids. The protonation state of the phosphonic acid group significantly alters the electron density and geometry around the phosphorus atom, leading to large changes in the ³¹P chemical shift.[2][3][4] As the pH of the solution changes, the equilibrium between the di-protonated, mono-protonated, and fully deprotonated species shifts, resulting in a pH-dependent observed chemical shift. Generally, deprotonation leads to an upfield shift (lower ppm value).[2]

Experimental Protocols

Acquiring meaningful and reproducible ³¹P NMR data for phosphonic acids requires careful attention to the experimental setup.

Sample Preparation

-

Analyte: this compound or its derivative.

-

Concentration: A concentration of 5-20 mg in 0.5-0.7 mL of solvent is typically sufficient for modern NMR spectrometers.

-

Solvent:

-

For esters like diethyl (4-nitrobenzyl)phosphonate, a non-protic deuterated solvent such as chloroform-d (CDCl₃) or acetone-d₆ is suitable.

-

For the free acid, the choice of solvent is critical. Deuterated water (D₂O) is often used to study the pH dependence. For solubility in organic solvents, methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆) can be used, but it is important to note that these solvents can influence the protonation state.

-

-

pH Adjustment (for free acid in D₂O): To study the pH dependence, a series of samples at different pD values should be prepared. This can be achieved by adding small aliquots of DCl or NaOD solutions in D₂O. The pD can be measured using a pH meter calibrated with standard buffers, with a correction factor applied for the deuterium isotope effect (pD = pH_reading + 0.4).

-

Reference Standard: 85% phosphoric acid (H₃PO₄) is the universally accepted external standard for ³¹P NMR, with its chemical shift defined as 0 ppm.[5] An external reference is used because H₃PO₄ is reactive and cannot be added directly to most samples. A sealed capillary containing 85% H₃PO₄ is placed inside the NMR tube.

NMR Spectrometer Parameters

-

Nucleus: ³¹P

-

Decoupling: Proton decoupling (¹H decoupling) is typically employed to simplify the spectrum by removing ¹H-³¹P coupling, resulting in a single sharp peak for each unique phosphorus environment.[6]

-

Pulse Sequence: A standard single-pulse experiment is usually sufficient. For quantitative measurements, an inverse-gated decoupling sequence should be used to suppress the Nuclear Overhauser Effect (NOE).[6][7]

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay (d1): A relaxation delay of 2-5 seconds is generally adequate. For quantitative analysis, a longer delay (5 times the longest T₁ relaxation time) is necessary.

-

Number of Scans: Dependent on the sample concentration, but typically ranges from 64 to 1024 scans.

Logical Relationships and Workflows

The following diagrams illustrate the key relationships and experimental workflow for the ³¹P NMR analysis of this compound.

Caption: Key factors influencing the ³¹P NMR chemical shift.

Caption: Workflow for pH-dependent ³¹P NMR analysis.

Conclusion

While the precise ³¹P NMR chemical shift of this compound is highly conditional, a thorough understanding of the influencing factors allows for its effective characterization. The analysis of its diethyl ester provides a reliable reference point, demonstrating the expected electronic effect of the nitro group. For the free acid, it is imperative that any reported chemical shift be accompanied by detailed experimental parameters, most notably the solvent and pH, to ensure reproducibility and accurate interpretation. The protocols and principles outlined in this guide provide a robust framework for researchers and professionals working with this and related organophosphorus compounds.

References

- 1. rsc.org [rsc.org]

- 2. 31P nuclear magnetic resonance of phosphonic acid analogues of adenosine nucleotides as functions of pH and magnesium ion concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Phosphorus-31 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]

- 6. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 7. abnmr.elte.hu [abnmr.elte.hu]

An In-depth Technical Guide on the Crystal Structure of (4-Nitro-benzyl)-phosphonic acid

For Researchers, Scientists, and Drug Development Professionals

While a definitive, publicly available crystal structure of (4-Nitro-benzyl)-phosphonic acid has not been reported in the crystallographic literature, this guide provides a comprehensive overview of its expected structural characteristics, detailed experimental protocols for its synthesis and crystallization, and a logical workflow for its structural determination. This information is curated for professionals in chemical research and drug development, based on established principles of organophosphorus chemistry and crystallography.

Expected Structural Characteristics

The molecular structure of this compound is anticipated to exhibit several key features based on the known structures of related phosphonic acids, such as methylphosphonic acid.[1] A single-crystal X-ray diffraction (XRD) analysis would provide precise measurements of the following:

-

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the fundamental repeating unit of the crystal lattice.

-

Bond Lengths and Angles: Precise interatomic distances and angles. For instance, the P=O double bond is expected to be shorter (around 1.50 Å) than the P-OH single bonds (approximately 1.54 Å).[1]

-

Molecular Conformation and Torsion Angles: The three-dimensional arrangement of the molecule, particularly the rotation around the C-C and C-P bonds, defining the orientation of the nitrobenzyl group relative to the phosphonic acid moiety.

-

Intermolecular Interactions: The phosphonic acid group is a strong hydrogen bond donor and acceptor. Consequently, the crystal packing is expected to be dominated by an extensive network of hydrogen bonds, likely forming layered or more complex three-dimensional supramolecular structures. These interactions are critical in determining the physical properties of the compound, such as its melting point and solubility.

Experimental Protocols

The following sections detail the methodologies for the synthesis of this compound and the subsequent crystallization required for single-crystal XRD analysis.

The synthesis is typically achieved in a two-step process involving the Michaelis-Arbuzov reaction to form a phosphonate ester intermediate, followed by acidic hydrolysis.

Step 1: Synthesis of Diethyl (4-nitrobenzyl)phosphonate

The Michaelis-Arbuzov reaction is a cornerstone for the formation of a carbon-phosphorus bond.[2]

-

Materials: 4-Nitrobenzyl bromide, triethyl phosphite.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4-nitrobenzyl bromide (1.0 eq) and triethyl phosphite (1.1 eq).

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 150-160 °C for 4-6 hours.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.

-

Upon completion, allow the mixture to cool to room temperature.

-

The resulting crude diethyl (4-nitrobenzyl)phosphonate can be purified by vacuum distillation to remove unreacted starting materials and byproducts.

-

Step 2: Hydrolysis to this compound

The phosphonate ester is hydrolyzed to the final phosphonic acid.[3]

-

Materials: Diethyl (4-nitrobenzyl)phosphonate, concentrated hydrochloric acid.

-

Procedure:

-

To the purified diethyl (4-nitrobenzyl)phosphonate, add an excess of concentrated hydrochloric acid (e.g., 37%).

-

Heat the mixture to reflux (approximately 110 °C) for 8-12 hours.

-

Cool the reaction mixture to room temperature, and then further in an ice bath to induce precipitation of the product.

-

Collect the solid precipitate by vacuum filtration.

-

Wash the solid with cold deionized water to remove any remaining acid and salts.

-

The crude this compound can be purified by recrystallization from hot water or an ethanol/water mixture.

-

Growing high-quality single crystals is a critical step for successful XRD analysis.

-

Method: Slow Evaporation

-

Dissolve the purified this compound in a minimum amount of a suitable solvent (e.g., hot water, ethanol, or methanol) to create a saturated or near-saturated solution.

-

Filter the solution while hot to remove any particulate matter.

-

Transfer the clear filtrate to a clean vial and cover it loosely (e.g., with perforated parafilm) to allow for the slow evaporation of the solvent.

-

Place the vial in a vibration-free environment at a constant temperature.

-

Single crystals suitable for XRD should form over a period of several days to a week.

-

Data Presentation

As no experimental crystal structure is available, a table of quantitative data cannot be presented. Should such data become available, it would typically be organized as follows:

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₇H₈NO₅P |

| Formula Weight | 217.12 g/mol |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| a (Å) | To be determined |

| b (Å) | To be determined |

| c (Å) | To be determined |

| α (°) | To be determined |

| β (°) | To be determined |

| γ (°) | To be determined |

| Volume (ų) | To be determined |

| Z | To be determined |

| Calculated Density (g/cm³) | To be determined |

| Absorption Coeff. (mm⁻¹) | To be determined |

| F(000) | To be determined |

| Crystal Size (mm³) | e.g., 0.2 x 0.1 x 0.1 |

| θ range for data coll. (°) | e.g., 2.0 to 28.0 |

| R-int | To be determined |

| Final R indices [I>2σ(I)] | To be determined |

| R indices (all data) | To be determined |

| Goodness-of-fit on F² | To be determined |

Mandatory Visualization

The logical workflow from synthesis to structural analysis is depicted in the following diagram:

Caption: From Synthesis to Structure: A logical workflow for obtaining the crystal structure.

References

An In-depth Technical Guide to p-Nitrobenzylphosphonic Acid: Physicochemical Properties and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-Nitrobenzylphosphonic acid is an organophosphorus compound of interest in various chemical and biomedical research fields. Its structural features, combining a nitro-substituted aromatic ring with a phosphonic acid moiety, impart unique chemical reactivity and potential for biological activity. This technical guide provides a comprehensive overview of the known physical and chemical properties of p-nitrobenzylphosphonic acid, alongside detailed experimental protocols for its synthesis and analysis. The information is curated to support researchers and professionals in drug development and materials science in their work with this compound.

Physicochemical Properties

The physical and chemical properties of p-nitrobenzylphosphonic acid are summarized below. These properties are crucial for its handling, characterization, and application in various experimental settings.

Physical Properties

Table 1: Physical Properties of p-Nitrobenzylphosphonic Acid

| Property | Value | Source(s) |

| Molecular Formula | C₇H₈NO₅P | [1] |

| Molecular Weight | 217.12 g/mol | [1][2] |

| Appearance | Solid | |

| Melting Point | 222-228 °C | |

| Boiling Point | Decomposes (temperature not specified) | Inferred from properties of similar compounds |

| Solubility | Sparingly soluble in water and polar organic solvents | General property of phosphonic acids |

Chemical Properties

The chemical properties of p-nitrobenzylphosphonic acid are largely dictated by the presence of the phosphonic acid and nitrobenzyl functional groups. Table 2 summarizes its key chemical identifiers and acidity, a critical parameter for understanding its behavior in solution and its potential for forming salts and coordinating with metals. The pKa values for p-nitrobenzylphosphonic acid are not specifically reported, but the typical ranges for arylphosphonic acids suggest it is a di-protic acid with a moderately acidic first proton and a weakly acidic second proton.

Table 2: Chemical Properties of p-Nitrobenzylphosphonic Acid

| Property | Value | Source(s) |

| CAS Number | 1205-62-5 | [1][2] |

| IUPAC Name | [(4-Nitrophenyl)methyl]phosphonic acid | [1] |

| Synonyms | p-Nitrobenzylphosphonic acid, (4-Nitrobenzyl)phosphonic acid | [1] |

| pKa₁ | ~1-2 (estimated for arylphosphonic acids) | [3] |

| pKa₂ | ~6-7 (estimated for arylphosphonic acids) | [3] |

Spectral Data

Spectroscopic analysis is essential for the identification and characterization of p-nitrobenzylphosphonic acid. The following sections describe the expected spectral features.

NMR Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the nitrobenzyl group, typically in the downfield region between δ 7.5 and 8.5 ppm.[2] The methylene protons adjacent to the phosphorus atom would appear as a doublet due to coupling with the ³¹P nucleus.

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbons of the aromatic ring and the methylene bridge. The carbon attached to the phosphorus atom will exhibit a doublet due to ¹J-coupling.

-

³¹P NMR: The phosphorus-31 NMR spectrum is a key diagnostic tool and is expected to show a single resonance, confirming the presence of the phosphonic acid group.[2]

Infrared (IR) Spectroscopy

The IR spectrum of p-nitrobenzylphosphonic acid will exhibit characteristic absorption bands for the functional groups present. Key expected vibrations include:

-

O-H stretch of the P-OH groups, which will be broad.

-

Aromatic C-H stretch .

-

NO₂ asymmetric and symmetric stretches .

-

P=O stretch .

-

P-O-H and C-P stretches .

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern. For p-nitrobenzylphosphonic acid, the following ions are expected:

Experimental Protocols

The synthesis of p-nitrobenzylphosphonic acid is typically achieved through a two-step process: the Michaelis-Arbuzov reaction to form a phosphonate ester, followed by acidic hydrolysis.

Synthesis of Diethyl p-Nitrobenzylphosphonate (Michaelis-Arbuzov Reaction)

This reaction involves the nucleophilic attack of a trialkyl phosphite, such as triethyl phosphite, on an alkyl halide, in this case, p-nitrobenzyl bromide.

Experimental Workflow for Michaelis-Arbuzov Reaction

References

- 1. (4-Nitro-benzyl)-phosphonic acid | C7H8NO5P | CID 5180708 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 1205-62-5 | Benchchem [benchchem.com]

- 3. 31P nuclear magnetic resonance of phosphonic acid analogues of adenosine nucleotides as functions of pH and magnesium ion concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Precursors for Synthesizing (4-Nitro-benzyl)-phosphonic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes and precursors for the preparation of (4-Nitro-benzyl)-phosphonic acid, a key intermediate in various chemical and pharmaceutical applications. This document details the core synthetic strategies, presents quantitative data for process comparison, outlines detailed experimental protocols, and provides visualizations of the reaction pathways.

Introduction to Synthetic Strategies

The synthesis of this compound predominantly involves a two-stage process: first, the formation of a carbon-phosphorus (C-P) bond to create a phosphonate ester intermediate, typically diethyl (4-nitrobenzyl)phosphonate, followed by the hydrolysis of the ester to yield the final phosphonic acid. The formation of the crucial C-P bond is most commonly achieved through the Michaelis-Arbuzov reaction or the Michaelis-Becker reaction . An alternative pathway, the Pudovik reaction , offers another viable route.

Each of these methods utilizes distinct precursors and reaction conditions, which are critical considerations for researchers in selecting the optimal synthetic strategy based on available starting materials, desired yield, and reaction scalability.

Primary Synthetic Pathways and Precursors

The choice of precursors is dictated by the selected synthetic pathway. The key electrophilic precursor is typically a derivative of 4-nitrotoluene, while the nucleophilic phosphorus-containing precursor varies.

Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction is a cornerstone in organophosphorus chemistry for forming a C-P bond.[1] It involves the reaction of a trialkyl phosphite with an alkyl halide.[1][2] For the synthesis of the precursor to this compound, this reaction entails treating a 4-nitrobenzyl halide with a trialkyl phosphite.[3]

-

Electrophilic Precursor: 4-Nitrobenzyl halide (e.g., 4-nitrobenzyl bromide or 4-nitrobenzyl chloride). The presence of the electron-withdrawing nitro group on the benzene ring enhances the reactivity of the benzylic carbon towards nucleophilic attack.

-

Phosphorus Precursor: Trialkyl phosphite (e.g., triethyl phosphite or trimethyl phosphite).

The reaction proceeds via an SN2 mechanism, where the nucleophilic phosphorus atom of the phosphite attacks the electrophilic benzylic carbon, displacing the halide to form a phosphonium salt intermediate. This intermediate then undergoes dealkylation by the displaced halide ion to yield the dialkyl (4-nitrobenzyl)phosphonate.[1]

Michaelis-Becker Reaction

-

Electrophilic Precursor: 4-Nitrobenzyl halide (e.g., 4-nitrobenzyl bromide).

-

Phosphorus Precursor: Dialkyl phosphite (e.g., diethyl phosphite or dimethyl phosphite).

-

Base: A strong, non-nucleophilic base such as sodium hydride (NaH) is typically used to deprotonate the dialkyl phosphite, forming a potent nucleophile.

Pudovik Reaction

The Pudovik reaction is an alternative C-P bond-forming reaction that involves the addition of a dialkyl phosphite to a carbonyl group, typically catalyzed by a base.[3]

-

Carbonyl Precursor: 4-Nitrobenzaldehyde.

-

Phosphorus Precursor: Dialkyl phosphite (e.g., dimethyl phosphite or diethyl phosphite).

-

Catalyst: A base, such as triethylamine or diethylamine, is commonly used.[3][4]

This reaction yields an α-hydroxy phosphonate, which would require further modification (reduction of the hydroxyl group) to obtain the target (4-nitrobenzyl)phosphonate structure.

Quantitative Data Presentation

The selection of a synthetic route often depends on factors such as reaction yield, time, and conditions. The following table summarizes quantitative data for the synthesis of diethyl (4-nitrobenzyl)phosphonate, the common precursor to this compound.

| Reaction Type | Precursors | Catalyst/Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Michaelis-Arbuzov | 4-Nitrobenzyl bromide, Triethyl phosphite | Toluene | Reflux | - | - | [5] |

| Michaelis-Arbuzov | 4-Nitrobenzyl bromide, Triethyl phosphite | Chlorobenzene | - | - | 75% | [6] |

| Michaelis-Arbuzov (Microwave) | 4-Nitrobenzyl bromide, Triethyl phosphite | Solvent-free | 80 | 15 min | 90% | [3] |

| Michaelis-Becker | 4-Nitrobenzyl halide, Diethyl phosphite | NaH / Solvent | - | - | - | [7] |

| Pudovik | 4-Nitrobenzaldehyde, Dimethyl phosphite | Diethylamine / Diethyl ether | 0 | 8 h | - | [4] |

Experimental Protocols

Synthesis of Diethyl (4-nitrobenzyl)phosphonate via Michaelis-Arbuzov Reaction

This protocol is a representative procedure for the conventional Michaelis-Arbuzov reaction.

Materials:

-

4-Nitrobenzyl bromide

-

Triethyl phosphite

-

Toluene (anhydrous)

Procedure:

-

A solution of 4-nitrobenzyl bromide (1 equivalent) in anhydrous toluene is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, under an inert atmosphere (e.g., nitrogen or argon).

-

Triethyl phosphite (1.1 to 1.5 equivalents) is added to the solution.

-

The reaction mixture is heated to reflux and maintained at this temperature for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The solvent and any excess triethyl phosphite are removed under reduced pressure.

-

The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure diethyl (4-nitrobenzyl)phosphonate.

Synthesis of Diethyl (4-nitrobenzyl)phosphonate via Michaelis-Becker Reaction (General Protocol)

This protocol outlines the general steps for a Michaelis-Becker reaction.

Materials:

-

Diethyl phosphite

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

4-Nitrobenzyl bromide

-

Anhydrous solvent (e.g., THF or DMF)

Procedure:

-

To a stirred suspension of sodium hydride (1.1 equivalents) in the anhydrous solvent in a three-necked flask under an inert atmosphere, a solution of diethyl phosphite (1 equivalent) in the same solvent is added dropwise at 0 °C.

-

The mixture is stirred at room temperature for approximately 1 hour to ensure complete formation of the sodium diethyl phosphite salt.

-

A solution of 4-nitrobenzyl bromide (1 equivalent) in the anhydrous solvent is then added dropwise to the reaction mixture at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred for several hours or until completion as monitored by TLC.

-

The reaction is quenched by the careful addition of water or a saturated aqueous solution of ammonium chloride.

-

The product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography.

Synthesis of this compound via Hydrolysis of the Diethyl Ester

This protocol describes the final step to obtain the target phosphonic acid.[8]

Materials:

-

Diethyl (4-nitrobenzyl)phosphonate

-

Concentrated hydrochloric acid (HCl, 35-37%)

Procedure:

-

Diethyl (4-nitrobenzyl)phosphonate is suspended in concentrated hydrochloric acid in a round-bottom flask fitted with a reflux condenser.

-

The mixture is heated to reflux and stirred vigorously for 1 to 12 hours.[8] The progress of the hydrolysis can be monitored by TLC or by the disappearance of the ester signals in 1H or 31P NMR spectroscopy of an aliquot.

-

After completion, the reaction mixture is cooled to room temperature.

-

The excess hydrochloric acid and water are removed by distillation under reduced pressure.[8]

-

To remove residual water, toluene can be added and co-distilled (azeotropic distillation).[8]

-

The resulting solid, this compound, is then dried in a desiccator over a drying agent like phosphorus pentoxide (P2O5).[8]

Mandatory Visualizations

Overall Synthesis Workflow

References

- 1. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 2. Arbuzov Reaction [organic-chemistry.org]

- 3. This compound | 1205-62-5 | Benchchem [benchchem.com]

- 4. A Study of the Bisphosphonic Derivatives from the Pudovik Reaction of Dialkyl α-Oxophosphonates and >P(O)H Reagents: X-ray Structure and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. BJOC - Phosphonic acid: preparation and applications [beilstein-journals.org]

A Comprehensive Technical Guide to the Thermal Stability of (4-Nitro-benzyl)-phosphonic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Nitro-benzyl)-phosphonic acid is a molecule of interest in various chemical and pharmaceutical research areas. Its structure, combining a nitro-aromatic group with a phosphonic acid moiety, suggests potential applications where the properties of both functional groups are desirable. However, the presence of the nitro group, a well-known energetic functional group, raises significant concerns about the compound's thermal stability. A thorough understanding of its thermal decomposition behavior is crucial for safe handling, storage, and processing, particularly in drug development where thermal stress can be encountered during manufacturing and formulation.

This guide will cover the anticipated thermal decomposition pathways, detailed methodologies for performing essential thermal analyses, and a framework for presenting the resulting data.

Predicted Thermal Decomposition Profile

Based on the thermal behavior of related compounds, such as nitrobenzene and other nitrobenzyl derivatives, a multi-stage decomposition process is anticipated for this compound.[1][2] The initial and most energetic decomposition is likely to be driven by the nitrobenzyl moiety.

The thermal decomposition of nitroaromatic compounds can be complex and often proceeds via radical mechanisms.[3] For nitrobenzene, two primary decomposition pathways have been identified at high temperatures: one yielding a phenyl radical and nitrogen dioxide (NO₂), and another producing a phenoxy radical and nitric oxide (NO).[1] Studies on nitrobenzyl halides have shown that these compounds can decompose exothermally and violently, with the stability being influenced by the halogen and the position of the nitro group.[2] The para-substituted isomer, as in this compound, is generally more stable than the ortho or meta isomers.[2]

The phosphonic acid group is also expected to undergo thermal degradation, likely at higher temperatures, involving dehydration and the formation of pyrophosphonic or polyphosphonic acid species. The thermal degradation of poly(vinylphosphonic acid), for instance, shows a multi-step process with an initial mass loss beginning around 200°C.[4]

Therefore, the thermal decomposition of this compound is likely to be initiated by the energetic nitro group, potentially leading to a rapid and exothermic event. Subsequent or concurrent decomposition of the phosphonic acid moiety would contribute to the overall mass loss and residue formation.

Data Presentation

Quantitative data from thermal analysis experiments should be summarized in a clear and structured format to facilitate comparison and interpretation. The following table provides a template for presenting such data.

| Thermal Analysis Parameter | Value | Units | Method |

| Melting Point | 222-228 | °C | DSC |

| Onset of Decomposition (Tonset) | Data not available | °C | TGA/DSC |

| Peak Decomposition Temperature (Tpeak) | Data not available | °C | TGA/DSC |

| Mass Loss at Tpeak | Data not available | % | TGA |

| Final Residue at 800 °C | Data not available | % | TGA |

| Enthalpy of Decomposition (ΔHd) | Data not available | J/g | DSC |

Note: The melting point is provided from available data, but it is crucial to experimentally determine if decomposition occurs at or near the melting temperature.

Experimental Protocols

To thoroughly characterize the thermal stability of this compound, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the material begins to decompose and to quantify the mass loss as a function of temperature.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a suitable TGA pan (e.g., alumina or platinum).

-

Atmosphere: The analysis should be performed under both an inert atmosphere (e.g., nitrogen or argon) and an oxidizing atmosphere (air) to assess the influence of oxygen on the decomposition process. A flow rate of 20-50 mL/min is recommended.

-

Temperature Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 800 °C at a constant heating rate. A heating rate of 10 °C/min is a common starting point. Slower heating rates (e.g., 2 or 5 °C/min) can provide better resolution of thermal events.

-

-

Data Analysis:

-

Plot the mass loss (%) as a function of temperature.

-

Determine the onset temperature of decomposition (Tonset), defined as the temperature at which a significant deviation from the baseline is observed.

-

Determine the peak decomposition temperature(s) (Tpeak) from the derivative of the TGA curve (DTG).

-

Quantify the percentage of mass loss at each decomposition step and the final residue at the end of the experiment.

-

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, measure the enthalpy of fusion and decomposition, and identify any other thermal transitions.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum or gold-plated pan. The use of hermetically sealed pans is crucial to contain any evolved gases and prevent contamination of the instrument, especially given the potential for energetic decomposition.

-

Atmosphere: An inert atmosphere (e.g., nitrogen) is typically used.

-

Temperature Program:

-

Equilibrate the sample at a temperature below any expected transitions (e.g., 25 °C).

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature beyond the final decomposition event observed in TGA.

-

-

Data Analysis:

-

Plot the heat flow as a function of temperature.

-

Determine the melting point from the peak of the endothermic melting transition.

-

Identify and quantify the enthalpy of any exothermic decomposition events (ΔHd). A large and sharp exotherm is indicative of a rapid, potentially hazardous decomposition.

-

Mandatory Visualization

The following diagrams illustrate the logical workflow for assessing the thermal stability of this compound and a proposed decomposition pathway.

Caption: Experimental workflow for thermal stability assessment.

References

Solubility of (4-Nitro-benzyl)-phosphonic Acid: A Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of (4-Nitro-benzyl)-phosphonic acid. As a critical parameter in drug development and chemical research, understanding a compound's solubility is fundamental for formulation, bioavailability, and reaction kinetics. This document outlines available solubility data, presents a detailed experimental protocol for its determination, and visualizes the standard workflow for such measurements.

Data Presentation: Solubility Profile

Quantitative solubility data for this compound in common organic solvents is not extensively reported in publicly available literature. Phosphonic acids, in general, are polar compounds, and their solubility is significantly influenced by the solvent's polarity, pH, and temperature. They are often recrystallized from polar solvents.

To provide a relevant benchmark, the following table summarizes the solubility of 4-Nitrobenzoic acid , a structurally analogous compound. It is crucial to note that while the nitrobenzyl moiety is the same, the phosphonic acid group (-PO₃H₂) is generally more polar and has different acidic properties than the carboxylic acid group (-COOH), which will result in different solubility profiles. This data should, therefore, be considered as an illustrative reference.

Table 1: Solubility of 4-Nitrobenzoic Acid in Common Solvents at Room Temperature

| Solvent | Solubility (mg/mL) | Classification |

| Methanol | 83.33 | Very Soluble |

| Acetone | 50.00 | Freely Soluble |

| Diethyl Ether | 22.22 | Soluble |

| Ethanol | 9.09 | Soluble |

| Chloroform | 6.67 | Sparingly Soluble |

| Water | 0.42 | Slightly Soluble |

| Benzene | Slightly Soluble | Slightly Soluble |

| Carbon Disulfide | Slightly Soluble | Slightly Soluble |

| Petroleum Ether | Insoluble | Insoluble |

Data derived from The Merck Index, where solubility was reported as "1 gram dissolves in X mL of solvent"[1]. Values are calculated and may serve as an approximation.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The "shake-flask" method is the gold-standard technique for determining the thermodynamic equilibrium solubility of a compound. It involves equilibrating an excess amount of the solid compound in a chosen solvent for a sufficient period to reach saturation.

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., water, ethanol, DMSO)

-

Analytical balance

-

Vials or flasks with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial. The excess is critical to ensure that a saturated solution is formed and that solid material remains at equilibrium.

-

Solvent Addition: Accurately add a known volume of the desired solvent to the vial.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach thermodynamic equilibrium. The exact time may need to be determined empirically by sampling at different time points (e.g., 24, 48, 72 hours) until the concentration in solution remains constant.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the controlled temperature for a short period to let the excess solid settle. To effectively separate the saturated solution from the undissolved solid, centrifuge the vials at a high speed.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To ensure no solid particles are transferred, it is highly recommended to filter the supernatant using a syringe filter chemically compatible with the solvent.

-

Dilution: Accurately dilute the filtered supernatant with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted sample using a pre-validated analytical method (e.g., HPLC-UV). A calibration curve prepared with known concentrations of this compound is used to determine the concentration of the analyte in the diluted sample.

-

Calculation: Calculate the solubility of the compound in the original solvent by accounting for the dilution factor. The result is typically expressed in mg/mL or mol/L.

Visualization: Experimental Workflow

The logical flow of the shake-flask solubility determination method is depicted below.

Caption: Workflow for the Shake-Flask Solubility Measurement.

References

A Technical Guide to Arylphosphonic Acids in Materials Science

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arylphosphonic acids are a class of organophosphorus compounds characterized by a phosphonic acid group [-P(O)(OH)₂] directly attached to an aromatic ring. Their robust chemical nature and unique ability to form strong, stable bonds with a wide variety of metal oxide surfaces have positioned them as indispensable building blocks in modern materials science.[1][2] Unlike their thiol and silane counterparts, which can suffer from oxidative or hydrolytic instability, phosphonate-based systems offer superior long-term stability, making them ideal for applications requiring durable surface functionalization.[3] This guide provides a comprehensive overview of the synthesis, surface-anchoring chemistry, and diverse applications of arylphosphonic acids, supported by quantitative data, detailed experimental protocols, and process visualizations.

Core Properties and Synthesis

The utility of arylphosphonic acids stems from the properties of the phosphonic acid headgroup. It is a diprotic acid with pKa values that depend on the aryl substituent, but typically range from 1.1–2.3 for the first deprotonation and 5.3–7.2 for the second.[1] This acidity facilitates strong interactions and covalent bond formation with surface hydroxyl groups present on metal oxides.

The synthesis of arylphosphonic acids typically involves the creation of a diethyl arylphosphonate intermediate, which is subsequently hydrolyzed to the final acid. The most common methods for forming the crucial P-C bond are the palladium-catalyzed Hirao reaction or the nickel-catalyzed Arbuzov reaction, which couple an aryl halide with a phosphite source.[2][4] The final deprotection step is often achieved through hydrolysis with concentrated hydrochloric acid or via McKenna's method using bromotrimethylsilane (TMSBr) followed by methanolysis.[1][5]

Surface Modification and Self-Assembled Monolayers (SAMs)

A primary application of arylphosphonic acids is the formation of self-assembled monolayers (SAMs) on metal oxide surfaces.[6] These highly organized molecular layers allow for precise control over surface properties like wettability, corrosion resistance, and biocompatibility.[3] The phosphonic acid headgroup serves as a robust anchor to the substrate, while the outward-facing aryl group can be functionalized to impart specific chemical or physical properties.

Binding to Metal Oxide Surfaces

Arylphosphonic acids bind to metal oxide (M-O) surfaces through the deprotonation of the P-OH groups and subsequent coordination with surface metal atoms, forming stable M-O-P bonds.[7][8] The exact binding mode can vary depending on the substrate, surface hydroxyl group density, and preparation conditions, but generally falls into one of three categories:

-

Monodentate: One P-O-M bond is formed.

-

Bidentate: Two P-O-M bonds are formed, either by chelating a single metal atom or bridging two adjacent metal atoms.

-

Tridentate: Three P-O-M bonds are formed with the surface.

Tridentate and bidentate bridging modes are generally considered the most stable.[9][10]

Applications in Materials Science

The stability and versatility of arylphosphonic acids have led to their use in numerous advanced materials applications.

Corrosion Inhibition

Arylphosphonic acids are highly effective corrosion inhibitors for various metals, including steel, iron, and aluminum.[11][12] They adsorb onto the metal surface, forming a dense, protective molecular layer. This self-assembled film acts as a physical barrier, preventing corrosive agents like water and chloride ions from reaching the metal substrate.[13][14] The strong phosphonate-metal bond ensures the durability of this protective layer under harsh conditions.[15]

Metal-Organic Frameworks (MOFs)

In the field of porous materials, arylphosphonic acids are used as organic linkers to construct metal-organic frameworks (MOFs).[16] Metal phosphonate MOFs often exhibit superior thermal and chemical stability compared to their widely studied carboxylate-based analogues.[16][17] This enhanced robustness makes them suitable for applications in catalysis, gas sorption, and proton conduction under demanding conditions.[16][18]

Organic Electronics

Arylphosphonic acid SAMs are critical components in organic electronics. They serve as:

-

Dielectric Layers: In low-voltage organic thin-film transistors (TFTs), ultra-thin SAMs on aluminum oxide act as high-capacitance gate dielectrics.[19]

-

Work Function Modifiers: They can tune the work function of transparent conductive oxides like indium tin oxide (ITO), improving charge injection/extraction in organic light-emitting diodes (OLEDs) and organic solar cells.[20]

-

Anchoring Groups: They are used to tether dyes and photosensitizers to semiconductor surfaces (e.g., TiO₂, SnO₂) in dye-sensitized solar cells, ensuring efficient electron transfer.[1][21]

Biomedical Implants

Surface modification of titanium (Ti) and its alloys, commonly used in dental and orthopedic implants, is crucial for promoting osseointegration and preventing bacterial infection.[22][23] Arylphosphonic acids can be used to create stable, biocompatible SAMs on the native TiO₂ layer of these implants.[22] The aryl group can be further functionalized with bioactive molecules, such as peptides or growth factors, to actively enhance tissue integration and healing.[23]

Quantitative Data Summary

The performance of arylphosphonic acid monolayers is quantified through various surface analysis techniques. The tables below summarize key data from the literature.

Table 1: Properties of Self-Assembled Monolayers on Various Substrates

| Molecule | Substrate | Tilt Angle (°) | Water Contact Angle (°) | Key Finding | Reference |

|---|---|---|---|---|---|

| Octadecylphosphonic Acid (ODPA) | Si(100) | ~37 | - | Forms well-ordered monolayer. | [3][24] |

| 11-hydroxyundecylphosphonic acid (PUL) | Si(100) | ~45 | - | Hydroxyl-termination also allows for ordered SAMs. | [3][24] |

| Dodecylphosphonic Acid (HC12-PA) | AlOₓ | - | 110 | Forms a densely packed monolayer for TFTs. | [19] |

| 1H,1H,2H,2H-perfluorododecylphosphonic acid (FC12-PA) | AlOₓ | - | 121 | Fluorination increases hydrophobicity and shifts transistor threshold voltage. | [19] |

| Alkanephosphonic Acids (C8-C18) | Indium Tin Oxide (ITO) | Decreases with chain length | - | Longer chains result in more highly ordered SAMs. |[20][25] |

Table 2: Quantitative Surface Coverage on TiO₂ Nanoparticles

| Ligand Type | Adsorbate Example | Grafting Density (molecules/nm²) | Adsorption Constant (K_ads) [L/mol] | Reference |

|---|---|---|---|---|

| Phosphonic Acid | Phenylphosphonic acid | 3.1 | 1.8 x 10⁵ | [26][27] |

| Carboxylic Acid | Benzoic acid | 2.5 | 1.1 x 10⁴ | [26][27] |

| Catechol | 4-Methylcatechol | 3.2 | 2.5 x 10⁵ | [26][27] |

Data determined by thermogravimetric analysis under neutral pH conditions.

Experimental Protocols

General Protocol for Synthesis of Arylphosphonic Acid

This protocol outlines the synthesis of an arylphosphonic acid from its corresponding diethyl arylphosphonate ester via hydrolysis.[5][19]

-

Dissolution: Dissolve the diethyl arylphosphonate starting material in a suitable solvent (e.g., dichloromethane or chloroform).

-

TMSBr Addition: Add bromotrimethylsilane (TMSBr), typically 3 equivalents, to the solution under an inert atmosphere.

-

Reaction: Stir the mixture at room temperature overnight. The reaction progress can be monitored by ³¹P NMR spectroscopy.

-

Solvent Removal: Remove all volatile components under reduced pressure to yield a crude oil or solid.

-

Methanolysis: Add a mixture of methanol and water to the crude product.

-

Stirring: Stir the resulting mixture at room temperature overnight to complete the hydrolysis.

-

Isolation: The arylphosphonic acid product, often a white solid, can be isolated by filtration or recrystallization from a suitable solvent like acetonitrile.[5]

General Protocol for SAM Formation on an Oxide Surface

This protocol describes a typical solution-based deposition method for forming a phosphonic acid SAM.[3][19]

-

Substrate Cleaning: Thoroughly clean the oxide substrate (e.g., silicon wafer with native oxide, ITO, titanium) to remove organic contaminants. This is often achieved by sonication in a series of solvents (e.g., acetone, isopropanol) followed by treatment with oxygen plasma or a "piranha" solution to ensure a hydroxylated surface.

-

Solution Preparation: Prepare a dilute solution of the desired arylphosphonic acid (e.g., 1-2 mM) in a suitable solvent like 2-propanol, tetrahydrofuran (THF), or toluene.[9][19] The choice of solvent can be critical to prevent side reactions like surface dissociation.[9][10]

-

Immersion: Immerse the cleaned substrate into the phosphonic acid solution.

-

Incubation: Allow the self-assembly to proceed for a set time, typically ranging from 1 to 48 hours, at room temperature.[3][19]

-

Rinsing: After incubation, remove the substrate from the solution and rinse thoroughly with the pure solvent to remove any physisorbed molecules.

-

Drying & Annealing: Dry the substrate with a stream of inert gas (e.g., nitrogen). In some procedures, a subsequent heating or annealing step (e.g., 140°C for 48 hours) is performed to drive the condensation reaction and form covalent Si-O-P bonds, a method known as "tethering by aggregation and growth" (T-BAG).[3][6]

Conclusion

Arylphosphonic acids are a powerful and versatile class of molecules for the functionalization of materials. Their ability to form robust, highly organized self-assembled monolayers on a vast range of metal oxide surfaces provides a reliable platform for controlling surface chemistry at the molecular level. From enhancing the stability of metal-organic frameworks and preventing corrosion to enabling next-generation organic electronics and improving the biocompatibility of medical implants, the applications of arylphosphonic acids are extensive and continue to expand. The quantitative data and established protocols presented in this guide serve as a foundational resource for researchers aiming to harness the unique properties of these compounds in their own materials science and drug development endeavors.

References

- 1. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. repository.gatech.edu [repository.gatech.edu]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Surface Dissociation Effect on Phosphonic Acid Self-Assembled Monolayer Formation on ZnO Nanowires - PMC [pmc.ncbi.nlm.nih.gov]

- 11. asianpubs.org [asianpubs.org]

- 12. researchgate.net [researchgate.net]

- 13. Natural Product-Derived Phosphonic Acids as Corrosion Inhibitors for Iron and Steel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. searchit.libraries.wsu.edu [searchit.libraries.wsu.edu]

- 17. semanticscholar.org [semanticscholar.org]

- 18. researchgate.net [researchgate.net]

- 19. fkf.mpg.de [fkf.mpg.de]

- 20. Characterizing the molecular order of phosphonic acid self-assembled monolayers on indium tin oxide surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. Effectiveness of Biofunctionalization of Titanium Surfaces with Phosphonic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Structure and order of phosphonic acid-based self-assembled monolayers on Si(100) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. Quantitative Determination and Comparison of the Surface Binding of Phosphonic Acid, Carboxylic Acid, and Catechol Ligands on TiO2 Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Health and Safety Information for (4-Nitro-benzyl)-phosphonic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety information currently available for (4-Nitro-benzyl)-phosphonic acid (CAS No. 1205-62-5). The information is intended for use by professionals in research and development settings.

Chemical Identification and Physical Properties

This compound is an organophosphorus compound containing a nitroaromatic moiety. Its properties are influenced by both the phosphonic acid group and the nitrobenzyl group.

Table 1: Chemical Identification

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | p-Nitrobenzylphosphonic acid, [(4-Nitrophenyl)methyl]phosphonic acid[1] |

| CAS Number | 1205-62-5[2] |

| Molecular Formula | C7H8NO5P[2] |

| Molecular Weight | 217.12 g/mol [2] |

| InChI Key | FZNXRFYRXBFQMX-UHFFFAOYSA-N[3] |

Table 2: Physical and Chemical Properties

| Property | Value | Notes |

| Physical State | Solid[4] | |

| Melting Point | 222-228 °C[4] | |

| Boiling Point | No data available | Data for the related compound P-(4-Nitrophenyl)phosphonic acid is 457.2°C at 760 mmHg[1]. |

| Solubility | No specific data available | The phosphonic acid group generally increases water solubility[3]. |

| Vapor Pressure | No data available | |

| pKa | No specific data available | For aryl phosphonic acids, the first pKa generally ranges from 1.1 to 2.3 and the second from 5.3 to 7.2[5]. |

| Flash Point | Not applicable[4] | Data for the related compound P-(4-Nitrophenyl)phosphonic acid is 230.3°C[1]. |

Hazard Identification and Classification

This compound is classified as harmful if swallowed. Appropriate personal protective equipment should be used when handling this compound.

Table 3: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[4][6] |

ngcontent-ng-c4139270029="" class="ng-star-inserted"> | Warning[4] |

Table 4: Precautionary Statements

| Type | Code | Statement |

| Prevention | P264 | Wash hands thoroughly after handling.[2] |

| P270 | Do not eat, drink or smoke when using this product.[2] | |

| Response | P301 + P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[2] |

| P330 | Rinse mouth.[2] | |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant.[2] |

Toxicological Information

Table 5: Summary of Toxicological Data

| Toxicological Endpoint | Result | Notes |

| Acute Oral Toxicity | Category 4, H302: Harmful if swallowed.[4][6] | No specific LD50 data available. |

| Acute Dermal Toxicity | No data available | |

| Acute Inhalation Toxicity | No data available | |

| Skin Corrosion/Irritation | No data available | |

| Serious Eye Damage/Irritation | No data available | |

| Respiratory or Skin Sensitization | No data available | |

| Germ Cell Mutagenicity | No data available | Studies on other nitrobenzyl derivatives have shown mutagenic potential in Salmonella typhimurium assays[7]. |

| Carcinogenicity | No data available | Some nitroaromatic compounds are known or suspected carcinogens[8]. |

| Reproductive Toxicity | No data available | |

| STOT-Single Exposure | No data available | |

| STOT-Repeated Exposure | No data available | |

| Aspiration Hazard | No data available |

First-Aid Measures

In case of exposure to this compound, the following first-aid measures should be taken.

Table 6: First-Aid Procedures

| Exposure Route | First-Aid Measures |